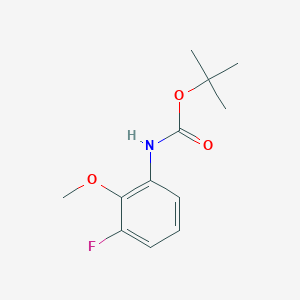![molecular formula C9H4F3NOS B13654948 2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde](/img/structure/B13654948.png)
2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde is a chemical compound with the molecular formula C9H4F3NOS It is a derivative of benzothiazole, characterized by the presence of a trifluoromethyl group and an aldehyde group on the benzothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde typically involves the introduction of the trifluoromethyl group and the aldehyde group onto the benzothiazole ring. One common method involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products:
Oxidation: 2-(Trifluoromethyl)benzo[d]thiazole-4-carboxylic acid.
Reduction: 2-(Trifluoromethyl)benzo[d]thiazole-4-methanol.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound disrupts essential cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 2-(Difluoromethyl)benzo[d]thiazole-4-carbaldehyde
- 2-(Trifluoromethyl)benzo[d]thiazole-4-methanol
- 2-(Trifluoromethyl)benzo[d]thiazole-4-carboxylic acid
Comparison: 2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde is unique due to the presence of both the trifluoromethyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and lipophilicity, making it a valuable intermediate in various synthetic and biological applications.
Eigenschaften
Molekularformel |
C9H4F3NOS |
|---|---|
Molekulargewicht |
231.20 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-1,3-benzothiazole-4-carbaldehyde |
InChI |
InChI=1S/C9H4F3NOS/c10-9(11,12)8-13-7-5(4-14)2-1-3-6(7)15-8/h1-4H |
InChI-Schlüssel |
CWQZVODDGPNJTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)SC(=N2)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



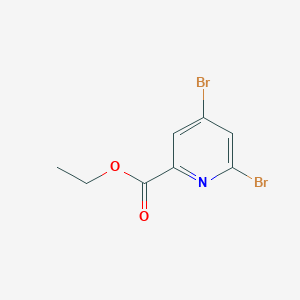

![6-Fluoropyrido[2,3-b]pyrazine](/img/structure/B13654899.png)


![2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13654912.png)
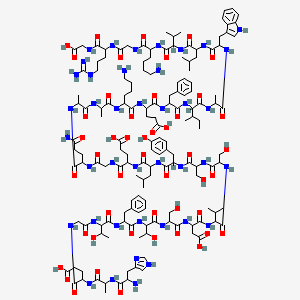
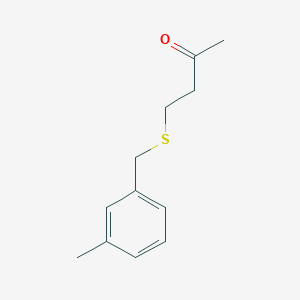
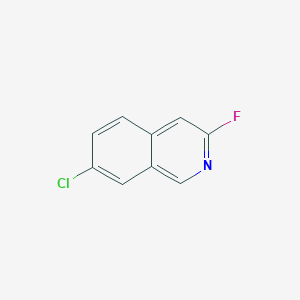
![Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13654944.png)
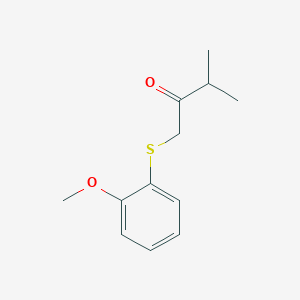
![7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13654950.png)
